Pentafluorophenyl isocyanate

Catalog No.
S773638
CAS No.
1591-95-3
M.F
C7F5NO
M. Wt
209.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluorophenyl isocyanate

CAS Number

1591-95-3

Product Name

Pentafluorophenyl isocyanate

IUPAC Name

1,2,3,4,5-pentafluoro-6-isocyanatobenzene

Molecular Formula

C7F5NO

Molecular Weight

209.07 g/mol

InChI

InChI=1S/C7F5NO/c8-2-3(9)5(11)7(13-1-14)6(12)4(2)10

InChI Key

QXLDBWRLZDBVGF-UHFFFAOYSA-N

SMILES

C(=NC1=C(C(=C(C(=C1F)F)F)F)F)=O

Canonical SMILES

C(=NC1=C(C(=C(C(=C1F)F)F)F)F)=O

Synthesis of Organic Compounds

One primary application of pentafluorophenyl isocyanate lies in the synthesis of various organic compounds. Its ability to react with different functional groups allows for the introduction of the pentafluorophenylcarbamoyl (C6F5CONH-) moiety into target molecules.

Examples of its use in organic synthesis include:

  • Preparation of pentafluorophenyl end-capped poly(ethylene glycol) (PF-PEG-PF): This compound finds applications in drug delivery and materials science [].
  • Synthesis of bioactive molecules: Pentafluorophenyl isocyanate has been used to create derivatives of quinine, a natural product with antimalarial properties.

Development of Functional Materials

The presence of fluorine atoms in pentafluorophenyl isocyanate grants specific properties to the materials it helps create. These properties can be beneficial for various applications.

For instance, incorporating the pentafluorophenylcarbamoyl group into specific molecules can enhance their:

  • Thermal stability: The strong carbon-fluorine bonds contribute to the overall stability of the resulting materials.
  • Hydrophobic character: The fluorine atoms create a water-repelling effect, making the materials suitable for applications requiring water resistance.

Some examples of functional materials developed using pentafluorophenyl isocyanate include:

  • Novel O-xylyl bridged hexaurea receptors for atmospheric CO2 uptake: These materials show promising potential for capturing carbon dioxide from the atmosphere.
  • Substituted 2,6-ethynylpyridine bisphenylurea scaffolds: These materials are being explored for their potential applications in organic electronics.

PFPI is an organic compound belonging to the class of isocyanates. It is a colorless solid at room temperature [].

  • Origin: PFPI is typically synthesized in a laboratory setting from commercially available starting materials [].
  • Significance: PFPI is a valuable reagent in proteomics research for protein modification and analysis [].

Molecular Structure Analysis

PFPI has the chemical formula C6F5NCO. Its key features include:

  • A central benzene ring with five fluorine atoms attached
  • An isocyanate group (-NCO) bonded to the benzene ring

The presence of fluorine atoms makes PFPI a highly electron-withdrawing molecule, affecting its reactivity [].


Chemical Reactions Analysis

PFPI reacts with primary amines (molecules with an NH2 group) to form stable amide bonds. This reaction is particularly useful in proteomics for:

  • Protein derivatization: PFPI attaches to the N-terminus (free amine end) or side chains of a protein containing primary amines, allowing for further analysis [, ].
  • Peptide labeling: PFPI can be used to label peptides (short protein fragments) with a unique tag for identification and quantification [].

R-NH2 + C6F5NCO -> R-NHC(O)-N(C6F5) (reference 3)


Physical And Chemical Properties Analysis

  • Melting point: 36 °C []
  • Boiling point: Data not readily available
  • Solubility: Soluble in organic solvents like dichloromethane and chloroform [].
  • Stability: Moisture sensitive [].

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

1591-95-3

Dates

Modify: 2023-08-15

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